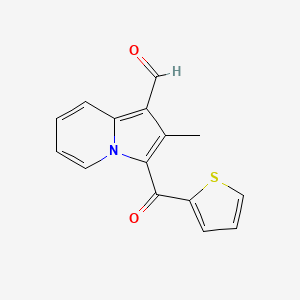

![molecular formula C18H21N7O2 B2762443 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide CAS No. 1058204-60-6](/img/structure/B2762443.png)

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a triazolo[4,3-b]pyridazine ring, which is a type of fused triazole . Fused triazoles and their derivatives have been studied for their potential as thermostable materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some similar compounds, such as those based on a fused-triazole backbone, have been found to exhibit superior thermostability .Scientific Research Applications

- A novel family of fully nitroamino-functionalized [1,2,4]triazolo[4,3-b][1,2,4]triazole-based energetic salts has been synthesized . These salts possess promising characteristics, including high densities (ranging from 1.65 to 1.89 g cm⁻³) and competitive oxygen balances (from -42.8% to -11.3%). Theoretical performance calculations indicate detonation pressures (27.6–41.1 GPa) and velocities (8519–9518 m s⁻¹) that make them attractive as energetic materials.

- The compound has been investigated as a PARP1 inhibitor, which is relevant for understanding acquired resistance mechanisms and potential therapeutic strategies for HR-deficient cancers . These inhibitors may help overcome resistance to existing PARP1 inhibitors.

- SAR studies have explored 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as potential anti-TB agents . These compounds target shikimate dehydrogenase, an essential protein in chorismate biosynthesis, making them promising candidates for tuberculosis treatment.

Energetic Materials

PARP1 Inhibitors

Antitubercular Agents

Thermally Stable Energetic Materials

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research.

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in cellular processes such as growth and migration.

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the HGF/c-Met signaling pathway , which is involved in cell growth, survival, and migration . The downstream effects of this disruption can lead to the inhibition of tumor growth and metastasis.

Result of Action

The result of the compound’s action is the inhibition of tumor growth and metastasis . By inhibiting the activity of c-Met kinase, the compound disrupts cellular processes essential for tumor growth and spread.

Future Directions

properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2/c1-2-27-15-6-4-3-5-14(15)20-18(26)24-11-9-23(10-12-24)17-8-7-16-21-19-13-25(16)22-17/h3-8,13H,2,9-12H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUVFUCSYFRIJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(Difluoromethoxy)-4-oxo-2,3-dihydro-1H-naphthalen-1-yl]prop-2-enamide](/img/structure/B2762362.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2762364.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]benzonitrile](/img/structure/B2762366.png)

![Methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2762369.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2762374.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2762381.png)

![ethyl 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2762383.png)